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Preclinical Efficacy vs. Single-Node Inhibitors

The following table summarizes key findings from non-clinical studies that directly compared gedatolisib to

approved single-node PAM inhibitors across a panel of breast cancer cell lines.

Metric
Gedatolisib (pan-
PI3K/mTOR)

Alpelisib (PI3Kα)
Capivasertib
(AKT)

Everolimus
(mTORC1)

Average
Potency (GR50)

12 nM [1] 2,783 nM [1] 2,602 nM [1] 2,134 nM [1]

Cytotoxic
Effect (GRMax)

-0.72 (Strong

cytotoxic effect) [1]

-0.10 (Minimal

cytotoxic effect) [1]

0.00 (No cytotoxic

effect) [1]

0.33 (No

cytotoxic
effect) [1]

Impact of
PIK3CA/PTEN
status

Effective regardless
of mutation status [1]

More effective in
cell lines with

altered
PIK3CA/PTEN [1]

More effective in
cell lines with

altered
PIK3CA/PTEN [1]

Information not
specified in

search results

Key Inhibited
Functions

Cell cycle
progression, survival,

protein synthesis,

Primarily cell
proliferation [1]

Primarily cell
proliferation [1]

Primarily cell
proliferation [1]
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Metric
Gedatolisib (pan-
PI3K/mTOR)

Alpelisib (PI3Kα)
Capivasertib
(AKT)

Everolimus
(mTORC1)

glucose metabolism,
migration, invasion [2]

[1]

Table References: Data is consolidated from a 2024 study in *npj Breast Cancer which used growth rate

(GR) metrics to objectively quantify the anti-proliferative and cytotoxic effects of the inhibitors across 28

breast cancer cell lines [1].*

Mechanism of Action & Signaling Pathway

Gedatolisib achieves its superior efficacy by simultaneously targeting all Class I PI3K isoforms (PI3Kα, β,

γ, δ) and both mTOR complexes (mTORC1 and mTORC2). This multi-node inhibition more completely

shuts down the PAM pathway and prevents the adaptive resistance often seen with single-node inhibitors [1]

[3].

The diagram below illustrates the PAM pathway and the specific nodes targeted by different inhibitors.
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The diagram shows how Gedatolisib's multi-node inhibition provides a more comprehensive blockade

compared to the single-node inhibitors [1].
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Combination Therapy & Clinical Evidence

The strong rationale for simultaneously targeting the PAM, ER, and CDK4/6 pathways has been tested in

clinical trials, with impressive results.

VIKTORIA-1 Phase 3 Trial (Second-line+)

This study evaluated patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer after progression

on a CDK4/6 inhibitor [4].

Regimen
Median Progression-Free
Survival (PFS)

Hazard Ratio (HR) vs.
Fulvestrant

Gedatolisib + Palbociclib +
Fulvestrant (Triplet)

9.3 months [4] 0.24 (76% reduction in risk of

progression) [4]

Gedatolisib + Fulvestrant
(Doublet)

7.4 months [4] 0.33 (67% reduction in risk of

progression) [4]

Fulvestrant alone (Control) 2.0 months [4] -

The triplet regimen more than quadrupled median PFS compared to standard endocrine therapy alone, with

a manageable safety profile [4].

First-Line Therapy

A Phase 1b trial investigated gedatolisib combined with palbociclib and letrozole in patients with no prior

systemic therapy for advanced breast cancer [5].

Median Progression-Free Survival (PFS): 48.4 months [5]
Objective Response Rate (ORR): 79% in patients with evaluable disease [5]

PIK3CA Mutation Status: Efficacy was comparable in patients with and without PIK3CA mutations,
suggesting a broader potential patient population [5].
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Detailed Experimental Protocols

For researchers, here is a summary of the key methodologies from the cited non-clinical and clinical studies.

In Vitro Cell Line Efficacy [1]

Cell Models: 28 breast cancer cell lines with varying ER/HER2 status and PIK3CA/PTEN mutational

status.
Drug Treatment: Cells were treated with gedatolisib, alpelisib, capivasertib, or everolimus across a

range of doses.
Proliferation/Viability Assay: Cell viability was measured before and after 72 hours of treatment

using real-time cell viability assays.
Data Analysis: Growth Rate (GR) metrics were calculated, which distinguish between cytostatic

(GRmax = 0) and cytotoxic (GRmax < 0) effects, providing a more accurate assessment of drug effect
than traditional endpoint assays.

Functional Assays: Additional assays measured apoptosis, cell cycle distribution, glucose
consumption, lactate production, and protein synthesis.

In Vivo Combination Study [2]

Animal Models: Breast cancer xenograft models established in immunocompromised mice.
Treatment Groups: Mice were treated with vehicle, single agents (gedatolisib, palbociclib,

fulvestrant), doublet combinations, or the gedatolisib/palbociclib/fulvestrant triplet.
Dosing: Drugs were administered at clinically relevant doses and schedules (e.g., gedatolisib IV

weekly).
Endpoint: Primary endpoint was tumor volume measurement over time, compared between groups

to assess synergy.

Clinical Trial Design (VIKTORIA-1) [4]

Study Type: Randomized, open-label, Phase 3 trial.
Patients: 392 patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer following

progression on CDK4/6i therapy.
Intervention: Randomized 1:1:1 to gedatolisib + palbociclib + fulvestrant (triplet), gedatolisib +

fulvestrant (doublet), or fulvestrant alone.
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Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review

(BICR).

Based on the current data, gedatolisib presents a compelling profile as a potent PAM pathway inhibitor. Its

multi-node mechanism, robust preclinical activity, and significant clinical efficacy in combinations,

particularly for managing resistance in advanced settings, position it as a promising candidate for future

therapeutic strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Gedatolisib shows superior potency and efficacy versus ... [nature.com]

2. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [pubmed.ncbi.nlm.nih.gov]

3. Exploring the Role of Gedatolisib in HR+/HER2-Negative ... [cancernetwork.com]

4. VIKTORIA-1 Trial at ESMO 2025: Gedatolisib Combination ... [oncodaily.com]

5. Gedatolisib Combined with Palbociclib and Letrozole in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [gedatolisib tumor growth inhibition vs standard therapy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548378#gedatolisib-tumor-growth-inhibition-vs-standard-

therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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